

Sulfo-Cy3 Amine: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Sulfo-Cy3 amine

Cat. No.: B15555561

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This technical guide provides an in-depth overview of **Sulfo-Cy3 amine**, a water-soluble fluorescent dye essential for the precise labeling of biomolecules in a variety of research applications. Tailored for researchers, scientists, and drug development professionals, this document details the core physicochemical properties, experimental protocols for bioconjugation, and a visual representation of the labeling workflow.

Core Properties of Sulfo-Cy3 Amine

Sulfo-Cy3 amine is a derivative of the cyanine dye Cy3, featuring a primary amine group and sulfonate groups. The sulfonate moieties enhance its water solubility, making it particularly suitable for labeling sensitive biological molecules in aqueous environments. The primary amine allows for its covalent attachment to molecules containing reactive groups such as carboxylic acids or activated esters.

Property	Value	Citations
Molecular Weight	~714.9 g/mol	[1][2]
Chemical Formula	C ₃₆ H ₅₀ N ₄ O ₇ S ₂	[2][3]
Excitation Maximum (λ _{ex})	~548 nm	[3][4][5]
Emission Maximum (λ _{em})	~563 nm	[3][4][5]
Extinction Coefficient	~162,000 cm ⁻¹ M ⁻¹	[3][4][5]
Solubility	Water, DMSO, DMF	[3][4][5]

Experimental Protocol: Two-Step EDC/Sulfo-NHS-Mediated Labeling of a Carboxyl-Containing Molecule with Sulfo-Cy3 Amine

This protocol describes the covalent conjugation of **Sulfo-Cy3 amine** to a molecule containing carboxyl groups (e.g., a protein with exposed aspartic or glutamic acid residues, or a carboxylated nanoparticle) using a two-step carbodiimide crosslinking chemistry. This method minimizes self-polymerization of the target molecule.

Materials:

- Molecule with carboxyl groups (e.g., protein, peptide, nanoparticle)
- **Sulfo-Cy3 amine**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

- Desalting column (e.g., Sephadex G-25)

Procedure:

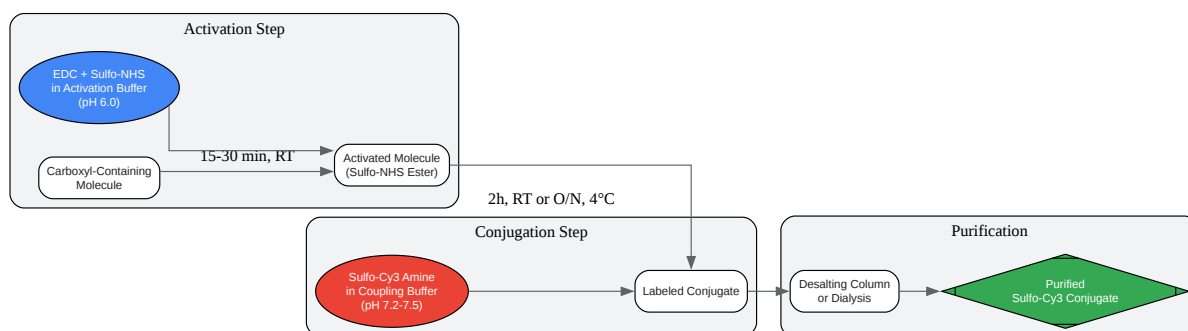
- Preparation of Reactants:
 - Equilibrate EDC and Sulfo-NHS to room temperature before opening. Prepare solutions fresh immediately before use as EDC is moisture-sensitive.
 - Dissolve the carboxyl-containing molecule in Activation Buffer.
 - Dissolve **Sulfo-Cy3 amine** in Coupling Buffer.
- Activation of Carboxyl Groups:
 - To the solution of the carboxyl-containing molecule, add EDC and Sulfo-NHS. A typical starting molar excess is 10-fold EDC and 25-fold Sulfo-NHS relative to the carboxyl-containing molecule.
 - Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. This step forms a semi-stable Sulfo-NHS ester.
- Removal of Excess Crosslinkers (Optional but Recommended):
 - To prevent unwanted side reactions with the amine of Sulfo-Cy3, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.
- Conjugation with **Sulfo-Cy3 Amine**:
 - Immediately add the activated molecule to the **Sulfo-Cy3 amine** solution. The pH of the reaction should be between 7.2 and 7.5 for optimal amine reactivity.
 - Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching of the Reaction (Optional):
 - To stop the reaction and quench any remaining reactive esters, add the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room

temperature.

- Purification of the Conjugate:
 - Remove unconjugated **Sulfo-Cy3 amine** and reaction by-products by passing the reaction mixture through a desalting column or via dialysis against an appropriate buffer.
 - Collect the fractions containing the fluorescently labeled conjugate. The labeled product can often be visually identified by its orange color.
- Characterization of the Conjugate:
 - Determine the degree of labeling (DOL), which is the average number of dye molecules per target molecule. This can be calculated by measuring the absorbance of the conjugate at 280 nm (for protein) and at the absorbance maximum of Sulfo-Cy3 (~548 nm).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the two-step EDC/Sulfo-NHS-mediated labeling protocol.



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Figure 1. Workflow for labeling a carboxyl-containing molecule with **Sulfo-Cy3 amine**.

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